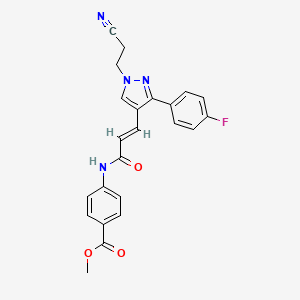

(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, (E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate, is a multifunctional molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, such as the pyrazole ring and the cyanoethyl group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds often involves cascade reactions or condensation reactions. For instance, an I2/FeCl3-promoted cascade reaction was used to synthesize (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes, which shares a similar (E)-configuration and acrylaldehyde moiety with our compound of interest . Additionally, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum chemical studies. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized using IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, and further investigated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of the compound , providing insights into its geometry, electronic distribution, and potential reactive sites.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential to form heterocyclic systems. Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, for example, has been used as a versatile synthon for the preparation of various polysubstituted heterocycles . Given the structural similarities, it is plausible that the compound of interest could also undergo transformations to yield a variety of heterocyclic derivatives, which could be of interest in organic synthesis and medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through computational methods and solvent media experiments. For instance, the energetic behavior, thermodynamic properties, and non-linear optical (NLO) properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were examined, providing a comprehensive understanding of its behavior in different environments . Similar studies could be conducted for the compound of interest to predict its reactivity, stability, and suitability for various applications.

Case Studies

While the provided papers do not include case studies directly related to the compound of interest, they do offer insights into the potential applications of similar compounds. For example, (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives have been evaluated as inhibitors of the hepatitis C virus polymerase NS5B, demonstrating the therapeutic potential of such molecules . This suggests that the compound of interest could also be evaluated for biological activity, potentially leading to the discovery of new pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

The compound is used as a versatile synthon for the preparation of polysubstituted heterocyclic systems. It aids in synthesizing a variety of heterocycles, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, highlighting its utility in medicinal chemistry and synthetic organic chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Antitumor Evaluation and DNA Binding

The compound's derivatives exhibit significant antiproliferative activity against various tumor cell lines, with a notable selectivity towards HeLa cells. This suggests potential applications in cancer therapy and the design of antitumor drugs. Additionally, the compounds' ability to interact with ct-DNA supports their role in DNA-binding studies, providing insights into the mechanism of their antitumor activity (Hranjec, Pavlović, Marjanović, Kralj, & Karminski-Zamola, 2010).

Crystal Structure Analysis

The crystal structure of related compounds demonstrates the importance of molecular conformation and hydrogen bonding patterns in determining the compounds' physical and chemical properties. This has implications for the design of pharmaceuticals and materials with specific structural requirements (Zhang, Zhang, & Liu, 2007).

Cytotoxicity Studies

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provides a basis for further investigation into the therapeutic potential of these compounds in treating cancer (Hassan, Hafez, & Osman, 2014).

Polymerization and Material Science

The compound and its derivatives find applications in polymer science, particularly in the synthesis of polymers with specific properties. These studies contribute to the development of new materials with potential applications in various industries, including coatings, adhesives, and biomedical devices (Gardiner, Martinez-Botella, Tsanaktsidis, & Moad, 2016).

Eigenschaften

IUPAC Name |

methyl 4-[[(E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c1-31-23(30)17-5-10-20(11-6-17)26-21(29)12-7-18-15-28(14-2-13-25)27-22(18)16-3-8-19(24)9-4-16/h3-12,15H,2,14H2,1H3,(H,26,29)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCSCEIOYJOUBT-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2540182.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)